molecular formula C7H7NO2 B1289197 4-Amino-2-hydroxybenzaldehyde CAS No. 52924-20-6

4-Amino-2-hydroxybenzaldehyde

Cat. No. B1289197
CAS RN: 52924-20-6
M. Wt: 137.14 g/mol
InChI Key: PHQPPUMEXCUXDN-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybenzaldehyde is a compound with the molecular formula C7H7NO2 . It has a molecular weight of 137.14 g/mol . The compound is also known by other names such as 4-amino-salicylaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-hydroxybenzaldehyde consists of a benzene ring with an amino group (-NH2) and a hydroxy group (-OH) attached to it . The compound has a canonical SMILES representation of C1=CC(=C(C=C1N)O)C=O .


Physical And Chemical Properties Analysis

4-Amino-2-hydroxybenzaldehyde has a molecular weight of 137.14 g/mol, and its exact mass is 137.047678466 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has a complexity of 127 .

Scientific Research Applications

Synthesis of Antibacterial Agents

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

4-Amino-2-hydroxybenzaldehyde is used in the synthesis of Schiff base ligands, which are then used to create complexes with transitional metals . These complexes have shown promising antibacterial properties .

Methods of Application

The Schiff base ligands are synthesized by condensation reaction of 4-aminoantipyrine and 4-Amino-2-hydroxybenzaldehyde . The resulting Schiff base ligands are then used to form complexes with transitional metals .

Results or Outcomes

The synthesized complexes have shown significant in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa . Some of these complexes have been found to be effective alternatives to streptomycin where there is resistance to this antibiotic .

Synthesis of Antioxidant Agents

Field

This application is in the field of Biochemistry .

Summary of the Application

4-Amino-2-hydroxybenzaldehyde is used in the synthesis of Schiff bases, which are known for their significant biological activities, including antioxidant properties . These Schiff bases form complexes with metal atoms, which are instrumental in scavenging free radicals .

Methods of Application

Schiff bases are synthesized from the condensation reaction of aldehydes or ketones with amines . In this case, 4-Amino-2-hydroxybenzaldehyde is used as one of the reactants .

Results or Outcomes

The Schiff bases and their metallic complexes have shown significant antioxidant activities, protecting living bodies from the adverse effects of free radicals .

Synthesis of Antifungal Agents

Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

4-Amino-2-hydroxybenzaldehyde is used in the synthesis of Schiff base ligands, which are then used to create complexes with transitional metals . These complexes have shown promising antifungal properties .

Results or Outcomes

The synthesized complexes have shown significant in vitro antifungal activity against various fungal strains such as Aspergillus niger and Candida albicans . Some of these complexes have been found to be effective alternatives to standard drugs where there is resistance .

properties

IUPAC Name

4-amino-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQPPUMEXCUXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623954
Record name 4-Amino-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-hydroxybenzaldehyde

CAS RN

52924-20-6
Record name 4-Amino-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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